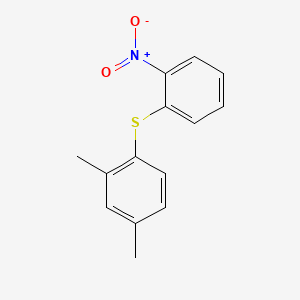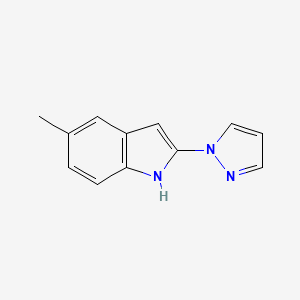
5-methyl-2-pyrazol-1-yl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-2-pyrazol-1-yl-1H-indole” is a compound that contains a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-methyl-2-pyrazol-1-yl-1H-indole” consists of a pyrazole ring attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The specific chemical reactions involving “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-2-pyrazol-1-yl-1H-indole” are not detailed in the available literature .
Applications De Recherche Scientifique
Anticancer Agents : Novel indole derivatives linked to the pyrazole moiety have shown significant anticancer activity against various human cancer cell lines, including colorectal, breast, liver, and lung carcinoma. Compounds like 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide demonstrated excellent anticancer inhibition, particularly against liver carcinoma (Hassan et al., 2021).
Molecular Docking Studies : Synthesized compounds, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been studied for binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Reddy et al., 2022).
Synthesis of Potential Anticancer Agents : Indolyl pyrazole scaffolds have been synthesized as potential anticancer agents, with some derivatives showing moderate activity against lung cancer cell lines (Gaddam et al., 2020).
Antibacterial and Anticancer Agents : Novel indole analogs, such as 5-substituted-1-methyl/ethyl-3-((5-methyl-1-(morpholino/piperazinmethyl)-1H-pyrazol-3-yl)-imino)indolin-2-one, have shown promising antibacterial and anticancer properties (Padmaja et al., 2022).
Evaluation of Cancer Inhibitory Activity : Derivatives like 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one have been evaluated for their antitumor activity against various cancer cells, suggesting their potential as lung cancer inhibitory agents (Jing et al., 2012).
Pyrazolinyl-Indole Derivatives as EGFR Inhibitors : Pyrazolinylindoles have demonstrated cytotoxic activities against multiple cancer types and have been studied as potential epidermal growth factor receptor (EGFR) inhibitors (Khalilullah et al., 2022).
Antihyperglycemic Activity : Certain pyrazoles containing indole and thiazole motifs have shown significant antihyperglycemic activity, presenting potential therapeutic applications for diabetes (Sravanthi et al., 2017).
Tubulin Polymerization Inhibitors : 1-methyl-1H-indole-pyrazoline hybrids have been evaluated as potential tubulin polymerization inhibitors, showing potent inhibitory effects on cancer cell growth (Zhang et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-2-pyrazol-1-yl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-11-10(7-9)8-12(14-11)15-6-2-5-13-15/h2-8,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKTBSNTUPMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1H-pyrazol-1-yl)-1H-indole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)
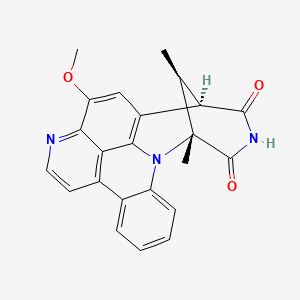
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)
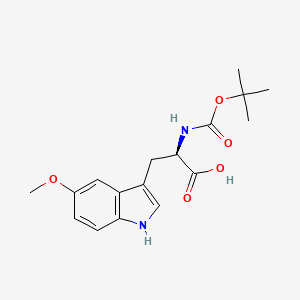
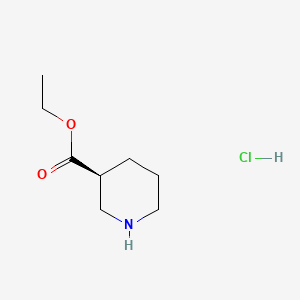
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)
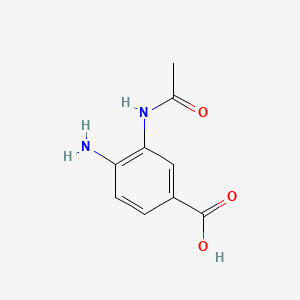
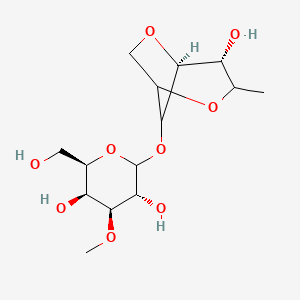
![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
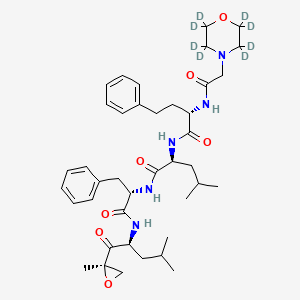
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
